5-METHYL-2,4-PIPERIDINEDION

Übersicht

Beschreibung

5-METHYL-2,4-PIPERIDINEDIONE is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-METHYL-2,4-PIPERIDINEDIONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-METHYL-2,4-PIPERIDINEDIONE including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Rolle in der Wirkstoffforschung und pharmazeutischen Industrie

Piperidine, einschließlich 5-Methyl-2,4-piperidindion, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten und spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden .

Synthese von biologisch aktiven Molekülen

5-Methyl-2,4-piperidindion ist eine heterocyclische Verbindung, die aus Diazomethan synthetisiert wird . Es kann durch chemische Reaktionen in viele biologisch aktive Moleküle umgewandelt werden .

Synthese von Ethern, Alkoholen, Lactamen und Halogeniden

5-Methyl-2,4-piperidindion wurde bei der Synthese von Ethern, Alkoholen, Lactamen und Halogeniden verwendet . Diese Verbindungen haben ein breites Anwendungsspektrum in verschiedenen Bereichen der Chemie und Biologie.

Rolle in Mehrkomponentenreaktionen

Piperidine, einschließlich 5-Methyl-2,4-piperidindion, sind an Mehrkomponentenreaktionen beteiligt . Diese Reaktionen sind eine Art von chemischer Reaktion, bei der drei oder mehr Reaktanten zu einem Produkt kombiniert werden .

Rolle in Cyclisations- und Annelationsreaktionen

Piperidine, einschließlich 5-Methyl-2,4-piperidindion, sind an Cyclisations- und Annelationsreaktionen beteiligt . Diese Reaktionen sind entscheidend für die Synthese cyclischer Verbindungen, die zahlreiche Anwendungen in der pharmazeutischen Chemie haben .

Rolle in Aminierungsreaktionen

Piperidine, einschließlich 5-Methyl-2,4-piperidindion, sind an Aminierungsreaktionen beteiligt

Wirkmechanismus

Target of Action

More research is needed to identify the specific targets and their roles .

Mode of Action

It is known that it is a heterocyclic compound synthesized from diazomethane and has been used in the synthesis of ethers, alcohols, lactams, and halides

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

It is known to be a precursor in the synthesis of various compounds, suggesting it may have diverse effects depending on the specific context .

Action Environment

More research is needed to understand how factors such as pH, temperature, and presence of other molecules might affect its action .

Biochemische Analyse

Biochemical Properties

The compound is known to interact with various enzymes, proteins, and other biomolecules in the process of its transformation into biologically active molecules

Cellular Effects

It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that the compound interacts with various enzymes or cofactors

Transport and Distribution

It is known that the compound interacts with various transporters or binding proteins

Subcellular Localization

It is known that the compound may be directed to specific compartments or organelles

Biologische Aktivität

5-Methyl-2,4-piperidinedione, also known as Methyprylon, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

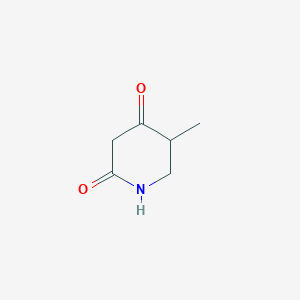

5-Methyl-2,4-piperidinedione has the following chemical structure:

- Molecular Formula : C₇H₁₃N₁O₂

- Molecular Weight : 141.19 g/mol

- CAS Number : 125-64-4

This compound features a piperidine ring with two carbonyl groups (diones) and a methyl group at the 5-position. Its unique structure contributes to its biological properties.

The biological activity of 5-methyl-2,4-piperidinedione is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes. It binds to active sites of target enzymes, preventing substrate binding and subsequent catalytic activity .

- Antioxidant Activity : The presence of hydroxyl groups in related piperidine derivatives allows for scavenging of free radicals, thereby reducing oxidative stress in biological systems .

Biological Activities

Research has highlighted several key biological activities associated with 5-methyl-2,4-piperidinedione:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent .

- Anticancer Potential : Preliminary investigations suggest that 5-methyl-2,4-piperidinedione may possess anticancer properties, although detailed studies are required to elucidate its efficacy and mechanisms in cancer treatment .

- Sedative Effects : Historically, Methyprylon was used as a sedative-hypnotic agent. Its sedative effects are linked to its ability to modulate neurotransmitter systems .

Table 1: Summary of Biological Activities

Case Study Example

In a study conducted by Beller et al., the synthesis and biological evaluation of piperidine derivatives were explored. The findings indicated that modifications to the piperidine structure could enhance biological activity, particularly in anticancer applications . This highlights the importance of structural variations in developing effective therapeutics.

Safety and Toxicology

While exploring the biological activity of 5-methyl-2,4-piperidinedione, it is crucial to consider its safety profile:

Eigenschaften

IUPAC Name |

5-methylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-3-7-6(9)2-5(4)8/h4H,2-3H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUKNEQMBPDXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601115 | |

| Record name | 5-Methylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118263-96-0 | |

| Record name | 5-Methylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is spontaneous resolution, and how does it apply to methyprylon?

A: Spontaneous resolution is a rare occurrence where a racemic mixture (containing equal amounts of both enantiomers) of a compound spontaneously separates into its pure enantiomers during crystallization. [, ]

Q2: How was X-ray diffraction used to understand the spontaneous resolution of methyprylon?

A2: X-ray diffraction studies on the mixed crystals of methyprylon revealed several key insights:

- Space group: The crystals belong to the orthorhombic space group P212121. [, ]

- Disorder: The diffraction patterns did not show signs of major disorder within the crystal lattice, suggesting both enantiomers are incorporated in an ordered fashion. []

- Unit cell parameters: The unit cell parameters, specifically 'a' and 'b,' exhibit a linear correlation with the measured optical rotation of the crystal batch. [] This suggests a direct relationship between the crystal structure and the enantiomeric composition.

- Molecular structure: Analysis of different fractions revealed that the molecular shape of methyprylon allows for near-perfect superposition of most atoms in both enantiomers. [] This structural feature likely contributes to the ease of co-crystallization and the observed spontaneous resolution.

Q3: What is the significance of the occupation factors determined for the asymmetric carbon sites in methyprylon?

A: The occupation factors for the asymmetric carbon atom in methyprylon, as determined from the X-ray diffraction data, directly correlate with the optical activity of the specific crystal fraction. [] This means that a higher occupancy of one enantiomer in the crystal lattice directly translates to a stronger optical rotation signal for that particular fraction. This finding strongly supports the idea that the spontaneous resolution of methyprylon is driven by the preferential incorporation of one enantiomer over the other during crystal growth.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.